An In-depth Technical Guide to Azelnidipine-D7: Chemical Properties and Synthesis
An In-depth Technical Guide to Azelnidipine-D7: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Azelnidipine-D7, a deuterated analog of the potent L-type calcium channel blocker, Azelnidipine. This document is intended to serve as a valuable resource for professionals engaged in drug metabolism studies, pharmacokinetic research, and analytical chemistry.
Introduction to Azelnidipine and its Deuterated Analog
Azelnidipine is a third-generation dihydropyridine calcium channel blocker recognized for its gradual onset and long-lasting antihypertensive effects without inducing reflex tachycardia.[1] It functions by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] Azelnidipine is also noted for its potential antioxidative properties and its ability to improve endothelial function, offering additional cardiovascular protection.[4]
Azelnidipine-D7 is a stable, isotopically labeled form of Azelnidipine, where seven hydrogen atoms on the isopropyl ester moiety have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2] The increased mass of the D7 analog allows for its clear differentiation from the unlabeled drug in biological matrices, ensuring accurate and precise quantification.
Chemical Properties of Azelnidipine-D7
The key chemical properties of Azelnidipine-D7 are summarized in the table below, providing a direct comparison with its unlabeled counterpart, Azelnidipine.
| Property | Azelnidipine-D7 | Azelnidipine (Unlabeled) |
| Chemical Name | 2-Amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-(1-methylethyl-d7) ester | 2-Amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-[1-(diphenylmethyl)-3-azetidinyl] 5-(1-methylethyl) ester |
| Molecular Formula | C₃₃H₂₇D₇N₄O₆ | C₃₃H₃₄N₄O₆ |
| Molecular Weight | 589.70 g/mol [2] | 582.65 g/mol |
| CAS Number | 2070015-18-6[2] | 123524-52-7 |
| Appearance | Likely a pale yellow to yellow crystalline powder (similar to unlabeled) | Pale yellow to yellow crystalline powder |
| Solubility | Expected to be similar to unlabeled Azelnidipine: Insoluble in water, soluble in DMSO and methanol. | Insoluble in water, soluble in DMSO and methanol.[3] |
Synthesis of Azelnidipine-D7
The synthesis of Azelnidipine-D7 follows the established synthetic routes for Azelnidipine, with the key modification being the introduction of a deuterated starting material. The most logical and efficient approach involves the use of isopropyl-d7 acetoacetate.
Proposed Synthetic Pathway
A plausible synthetic route for Azelnidipine-D7 is a modified Hantzsch pyridine synthesis. This involves the condensation of three key precursors:
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3-Nitrobenzaldehyde
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Isopropyl-d7 acetoacetate
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1-Benzhydrylazetidin-3-yl 3-aminocrotonate
The overall reaction scheme can be visualized as a one-pot condensation reaction, although a stepwise approach is often employed for better yield and purity.
Detailed Experimental Protocol
Step 1: Synthesis of Isopropyl-d7 Acetoacetate
A common method for the preparation of isopropyl-d7 acetoacetate is the transesterification of a commercially available acetoacetate, such as ethyl acetoacetate, with isopropanol-d8.
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Materials: Ethyl acetoacetate, Isopropanol-d8 (99 atom % D), acidic catalyst (e.g., sulfuric acid), anhydrous sodium sulfate, distillation apparatus.
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Procedure:
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A mixture of ethyl acetoacetate and an excess of isopropanol-d8 is prepared in a round-bottom flask.
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A catalytic amount of concentrated sulfuric acid is added.
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The mixture is refluxed for several hours to drive the equilibrium towards the formation of the isopropyl-d7 ester. The ethanol byproduct can be removed by fractional distillation.
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Upon completion, the reaction mixture is cooled, neutralized (e.g., with a mild base), and washed with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The resulting crude isopropyl-d7 acetoacetate is purified by vacuum distillation.
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Step 2: Synthesis of 1-Benzhydrylazetidin-3-yl 3-aminocrotonate
This intermediate can be prepared from 1-benzhydrylazetidin-3-ol and an aminocrotonate source.
Step 3: Hantzsch Condensation to form Azelnidipine-D7
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Materials: 3-Nitrobenzaldehyde, Isopropyl-d7 acetoacetate, 1-Benzhydrylazetidin-3-yl 3-aminocrotonate, a suitable solvent (e.g., isopropanol or ethanol), and a catalyst (e.g., piperidine or ammonia).
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Procedure:
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Equimolar amounts of 3-nitrobenzaldehyde, isopropyl-d7 acetoacetate, and 1-benzhydrylazetidin-3-yl 3-aminocrotonate are dissolved in a suitable alcohol solvent.
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A catalytic amount of a base, such as piperidine or ammonia, is added to the mixture.
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The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
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Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.
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The crude Azelnidipine-D7 is washed with cold solvent to remove unreacted starting materials and byproducts.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product with high purity.
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Mechanism of Action and Experimental Applications
Signaling Pathway of Azelnidipine
Azelnidipine exerts its therapeutic effect by blocking L-type calcium channels, which are crucial for the contraction of vascular smooth muscle. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of Azelnidipine as an L-type calcium channel blocker.
Experimental Workflow using Azelnidipine-D7 as an Internal Standard
The primary application of Azelnidipine-D7 is as an internal standard in bioanalytical methods. The following diagram outlines a typical workflow for its use in a pharmacokinetic study.
Caption: Typical workflow for a pharmacokinetic study using Azelnidipine-D7 as an internal standard.
Conclusion
Azelnidipine-D7 is an indispensable tool for researchers in the fields of pharmacology and drug metabolism. Its synthesis, while requiring specialized deuterated reagents, follows established chemical principles. The well-defined chemical properties and its role as a stable, non-radioactive internal standard make it crucial for the accurate and reliable quantification of Azelnidipine in complex biological matrices. This guide provides the foundational knowledge necessary for the effective synthesis and application of Azelnidipine-D7 in advanced pharmaceutical research.
